molecular formula C16H14BrN3O4S B3680525 3-bromo-4-ethoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide

3-bromo-4-ethoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide

Cat. No.: B3680525
M. Wt: 424.3 g/mol
InChI Key: DPRCCPOVEGAITI-UHFFFAOYSA-N
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Description

3-bromo-4-ethoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide: is an organic compound with the molecular formula C16H14BrN3O4S. This compound is characterized by the presence of a bromine atom, an ethoxy group, and a nitrophenyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-ethoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide typically involves the following steps:

    Ethoxylation: The addition of an ethoxy group to the benzene ring.

    Carbamothioylation: The attachment of a carbamothioyl group to the benzamide core.

These reactions are carried out under controlled conditions, often involving specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-ethoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted and hydroxyl-substituted benzamides.

Scientific Research Applications

3-bromo-4-ethoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide is used in a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-4-ethoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-4-ethoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide
  • 3-bromo-4-ethoxy-N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}benzamide

Uniqueness

Compared to similar compounds, 3-bromo-4-ethoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development.

Properties

IUPAC Name

3-bromo-4-ethoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O4S/c1-2-24-14-7-6-10(8-13(14)17)15(21)19-16(25)18-11-4-3-5-12(9-11)20(22)23/h3-9H,2H2,1H3,(H2,18,19,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPRCCPOVEGAITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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